molecular formula C13H18N4O3S B2833521 7-(2-methoxyethyl)-3-methyl-8-((2-methylallyl)thio)-1H-purine-2,6(3H,7H)-dione CAS No. 333769-02-1

7-(2-methoxyethyl)-3-methyl-8-((2-methylallyl)thio)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2833521
CAS No.: 333769-02-1
M. Wt: 310.37
InChI Key: AIPIHSBYEVSQPC-UHFFFAOYSA-N
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Description

7-(2-methoxyethyl)-3-methyl-8-((2-methylallyl)thio)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C13H18N4O3S and its molecular weight is 310.37. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

A study highlights the design and synthesis of substituted pyridines and purines, including compounds structurally related to the specified chemical, evaluated for their biological activities such as effects on triglyceride accumulation and hypoglycemic and hypolipidemic activity in diabetic models (Bok Young Kim et al., 2004).

Analgesic Activity

Another research focused on new derivatives of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl with analgesic and anti-inflammatory effects, revealing significant potential as new pharmacological agents (M. Zygmunt et al., 2015).

Chemical Interactions and Complex Formation

Research into mixed ligand-metal complexes of 1,3,7-trimethylxanthine and related purines has shed light on their coordination chemistry, providing insights into potential applications in materials science and biochemistry (S. A. Shaker, 2011).

Oxidation Studies

Oxidation of N6-alkyladenines with m-chloroperoxybenzoic acid leading to N6-alkyladenine 1-oxides has been explored, demonstrating the chemical reactivity of purine structures and potential for creating novel compounds (T. Itaya et al., 1996).

Demethylation by Microsomal Enzymes

The demethylation of purine analogs by microsomal enzymes from mouse liver has been studied, providing valuable information on the metabolic pathways and potential detoxification processes of purine-derived compounds (J. F. Henderson & P. Mazel, 1964).

Properties

IUPAC Name

7-(2-methoxyethyl)-3-methyl-8-(2-methylprop-2-enylsulfanyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O3S/c1-8(2)7-21-13-14-10-9(17(13)5-6-20-4)11(18)15-12(19)16(10)3/h1,5-7H2,2-4H3,(H,15,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIPIHSBYEVSQPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CSC1=NC2=C(N1CCOC)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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